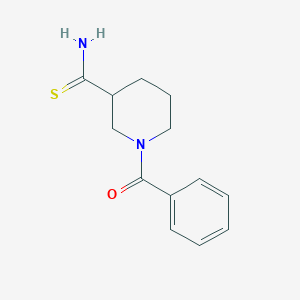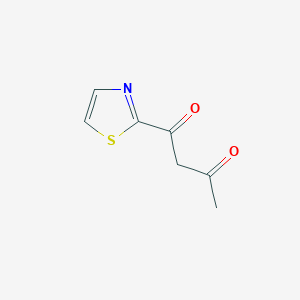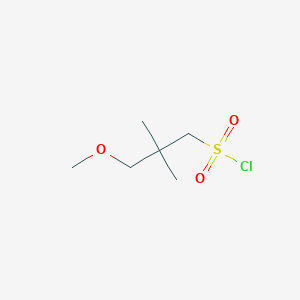
8-Bromo-2,2-dimethylchroman-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-2,2-dimethylchroman-4-one is a chemical compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that serve as significant building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a dihydropyranone ring, with a bromine atom at the 8th position and two methyl groups at the 2nd position. This compound exhibits unique chemical and biological properties, making it a valuable subject of study in various scientific fields.
作用機序
Target of Action
8-Bromo-2,2-dimethylchroman-4-one, also known as 8-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, is a derivative of chroman-4-one . Chroman-4-one derivatives have been found to exhibit a wide range of biological activities . .
Mode of Action
Chroman-4-one derivatives have been found to exhibit high binding affinities to aβ plaques , suggesting that they may interact with these targets to exert their effects.
Biochemical Pathways
Chroman-4-one derivatives have been found to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral activities . These activities suggest that chroman-4-one derivatives may affect multiple biochemical pathways.
Result of Action
Chroman-4-one derivatives have been found to exhibit a wide range of pharmacological activities , suggesting that they may exert various molecular and cellular effects.
生化学分析
Biochemical Properties
8-Bromo-2,2-dimethylchroman-4-one plays a role in various biochemical reactions . It interacts with enzymes, proteins, and other biomolecules
Cellular Effects
It is suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not well known. It is also unclear whether it has any effects on metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well known. It is unclear whether it has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,2-dimethylchroman-4-one can be achieved through several methods. One common approach involves the bromination of 2,2-dimethylchroman-4-one using a brominating agent such as pyridinium tribromide (Py·Br3) in methylene chloride at room temperature . The reaction typically proceeds smoothly, yielding the desired product in good yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 8-Bromo-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming chroman-4-ol derivatives.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: Formation of chromanone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of chroman-4-ol derivatives.
Substitution: Formation of substituted chromanone derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
8-Bromo-2,2-dimethylchroman-4-one has diverse applications in scientific research, including:
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Industry: Utilized in the development of cosmetic formulations for skin and hair care.
類似化合物との比較
Chroman-4-one: Lacks the bromine atom and methyl groups, exhibiting different biological activities.
2,2-Dimethylchroman-4-one: Similar structure but without the bromine atom, leading to variations in reactivity and applications.
8-Bromo-2,3-dihydrochroman-4-one: Similar to 8-Bromo-2,2-dimethylchroman-4-one but with different substitution patterns.
Uniqueness: this compound is unique due to the
特性
IUPAC Name |
8-bromo-2,2-dimethyl-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-11(2)6-9(13)7-4-3-5-8(12)10(7)14-11/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLCTOOSPZKYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]-](/img/structure/B6616780.png)







![2-[(4-ethylcyclohexyl)oxy]ethan-1-amine](/img/structure/B6616853.png)

![3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6616864.png)


